![molecular formula C19H23N3O3S B2913952 N-(2,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2309711-51-9](/img/structure/B2913952.png)
N-(2,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown the potential of pyrazole derivatives in anticancer activity. A study by Ahsan (2012) synthesized and characterized a series of N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues. These compounds exhibited significant anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Ahsan, 2012).
Antimicrobial Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, similar in structure to the queried compound, have demonstrated potent antimicrobial properties. Deady et al. (2003) synthesized a series of these derivatives that showed significant growth inhibitory properties against various bacterial strains, including murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).
Antidepressant and Anticonvulsant Activities
Pyrazole derivatives have also been studied for their antidepressant and anticonvulsant activities. Abdel‐Aziz et al. (2009) synthesized substituted carboxylic acid hydrazides that showed significant antidepressant activity, comparable or superior to standard drugs like imipramine, and also exhibited potent anticonvulsant effects (Abdel‐Aziz et al., 2009).
Antibacterial and Antioxidant Activities
In addition, pyrazole derivatives have been explored for their antibacterial and antioxidant capabilities. A study by Lynda (2021) on tri-substituted pyrazoles showed moderate antibacterial and antioxidant activities, with potential applications in various fields (Lynda, 2021).
Antitumor Activity
Furthermore, pyrazole derivatives have been investigated for their antitumor properties. Fahim et al. (2019) synthesized pyrimidiopyrazole derivatives that exhibited outstanding in vitro antitumor activity against HepG2 cell lines, suggesting their potential in cancer therapy (Fahim et al., 2019).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-6-7-16(13(2)10-12)20-19(23)18-15-4-3-5-17(15)21-22(18)14-8-9-26(24,25)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCBRTDLOOOZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)



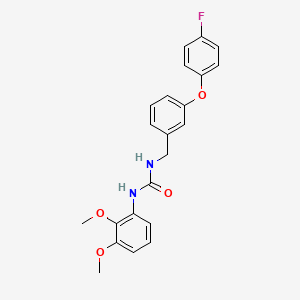
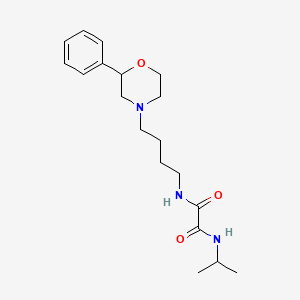
![3-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]propanamide](/img/structure/B2913879.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)
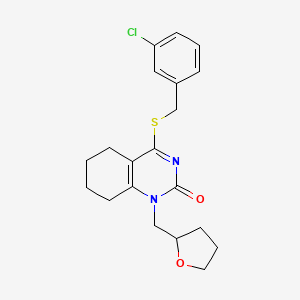
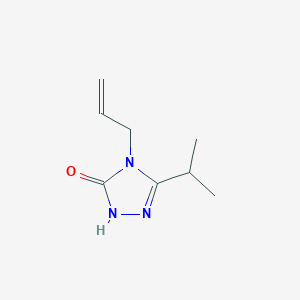

![1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione](/img/structure/B2913885.png)
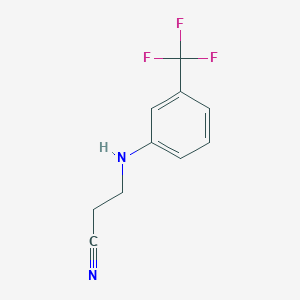
![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)